![molecular formula C18H22N2O3S B4714218 5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4714218.png)
5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one
Overview
Description
5-(2,3-dimethoxybenzylidene)-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DM-1, and it is a thiazole derivative that has been synthesized and studied extensively in recent years.
Mechanism of Action
The mechanism of action of DM-1 is not fully understood, but it is believed to involve the inhibition of microtubule polymerization. Microtubules are essential for cell division, and the inhibition of microtubule polymerization can lead to cell cycle arrest and apoptosis. DM-1 has been shown to bind to the colchicine site on tubulin, which disrupts microtubule polymerization and leads to cell death.
Biochemical and Physiological Effects
DM-1 has been shown to have various biochemical and physiological effects. In cancer cells, DM-1 induces cell cycle arrest and apoptosis, leading to the death of cancer cells. In neuroprotection, DM-1 has been shown to have a protective effect against neurotoxicity induced by various agents, including glutamate and hydrogen peroxide. In antiviral activity, DM-1 has been shown to inhibit the replication of various viruses, including HIV and HCV.
Advantages and Limitations for Lab Experiments
DM-1 has several advantages for lab experiments, including its high purity and stability. DM-1 can be synthesized in large quantities, making it suitable for various applications. However, DM-1 also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of DM-1. One potential application is in the development of new cancer therapies. DM-1 has shown promising results as a cytotoxic agent, and further studies could lead to the development of new cancer drugs. Another potential application is in the development of new neuroprotective agents. DM-1 has shown a protective effect against neurotoxicity, and further studies could lead to the development of new drugs for the treatment of neurodegenerative diseases. Finally, DM-1 has shown antiviral activity, and further studies could lead to the development of new antiviral drugs.
Scientific Research Applications
DM-1 has been studied extensively for its potential applications in various fields, including cancer therapy, neuroprotection, and antiviral activity. In cancer therapy, DM-1 has shown promising results as a cytotoxic agent, targeting cancer cells and inducing apoptosis. In neuroprotection, DM-1 has been shown to have a protective effect against neurotoxicity induced by various agents. In antiviral activity, DM-1 has been shown to inhibit the replication of various viruses, including HIV and HCV.
properties
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-7-9-20(10-8-12)18-19-17(21)15(24-18)11-13-5-4-6-14(22-2)16(13)23-3/h4-6,11-12H,7-10H2,1-3H3/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAGNASGSDMJM-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666837 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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